methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia under acidic conditions.
Alkylation: The imidazole ring is then alkylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group at the nitrogen atom.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethylamine) reacts with the methylated imidazole.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain can be modified by reacting with different electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the ethylamine side chain.
Scientific Research Applications
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Biological Studies: The compound is employed in studies investigating the role of imidazole derivatives in enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.
Uniqueness
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the ethylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal and industrial chemistry.
Properties
CAS No. |
2639419-09-1 |
---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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